Cas no 464924-27-4 (H-SER-LEU-LEU-LYS-NH2)

H-SER-LEU-LEU-LYS-NH2 structure
H-SER-LEU-LEU-LYS-NH2 structure
Productnaam:H-SER-LEU-LEU-LYS-NH2
CAS-nummer:464924-27-4
MF:C21H41N5O6
MW:459.580145597458
CID:3028300
PubChem ID:134694974

H-SER-LEU-LEU-LYS-NH2 Chemische en fysische eigenschappen

Naam en identificatie

    • H-SER-LEU-LEU-LYS-NH2
    • SLLK, Control Peptide for TSP1 Inhibitor
    • SLLK
    • SLLK-NH2
    • L-Lysine, L-seryl-L-leucyl-L-leucyl-
    • L-Seryl-L-leucyl-L-leucyl-L-lysine
    • L-Seryl-L-leucyl-L-leucyl-L-lysine (ACI)
    • 46: PN: US6458767 SEQID: 47 unclaimed sequence
    • (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
    • HY-P0301
    • 464924-27-4
    • PD100087
    • DA-57926
    • Inchi: 1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1
    • InChI-sleutel: HZDFWTSYGOUTRD-QAETUUGQSA-N
    • LACHT: [C@H](CC(C)C)(C(=O)N[C@H](C(=O)O)CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](N)CO

Berekende eigenschappen

  • Exacte massa: 459.30568404g/mol
  • Monoisotopische massa: 459.30568404g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 16
  • Complexiteit: 614
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 197Ų
  • XLogP3: -2.5

Experimentele eigenschappen

  • Kleur/vorm: Solid
  • Dichtheid: 1.3±0.1 g/cm3
  • Kookpunt: 690.1±65.0 °C at 760 mmHg
  • Vlampunt: 371.2±34.3 °C
  • Oplosbaarheid: biological extracorporealIn Vitro:H2OPeptide Solubility and Storage Guidelines:1.Calculate the length of the peptide.2.Calculate the overall charge of the entire peptide according to the following table:ContentsAssign valueAcidic amino acidAsp (D), Glu (E), and the C-terminal -COOH.-1Basic amino acidArg (R), Lys (K), His (H), and the N-terminal -NH2+1Neutral amino acidGly (G), Ala (A), Leu (L), Ile (I), Val (V), Cys (C), Met (M), Thr (T), Ser (S), Phe (F), Tyr (Y), Trp (W), Pro (P), Asn (N), Gln (Q)03.
  • Dampfdruk: 0.0±4.9 mmHg at 25°C

H-SER-LEU-LEU-LYS-NH2 Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S878967-1mg
SLLK, Control Peptide for TSP1 Inhibitor
464924-27-4 98%
1mg
¥923.40 2022-01-13
Ambeed
A1177439-5mg
L-Seryl-L-leucyl-L-leucyl-L-lysine
464924-27-4 99+%
5mg
$328.0 2023-04-04
TargetMol Chemicals
TP1833-10 mg
SLLK, Control Peptide for TSP1 Inhibitor(TFA)
464924-27-4 98%
10mg
¥ 3,810 2023-07-10
TargetMol Chemicals
TP1833-5 mg
SLLK, Control Peptide for TSP1 Inhibitor(TFA)
464924-27-4 98%
5mg
¥ 2,190 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP1833-10 mg
SLLK, Control Peptide for TSP1 Inhibitor(TFA)
464924-27-4
10mg
¥3810.00 2023-03-30
TargetMol Chemicals
TP1833-1mg
SLLK, Control Peptide for TSP1 Inhibitor(TFA)
464924-27-4
1mg
¥ 756 2024-07-19
TargetMol Chemicals
TP1833-25mg
SLLK, Control Peptide for TSP1 Inhibitor(TFA)
464924-27-4
25mg
¥ 5950 2024-07-19
TargetMol Chemicals
TP1833-25mg
SLLK, Control Peptide for TSP1 Inhibitor(TFA)
464924-27-4
25mg
¥ 5950 2024-07-23
TargetMol Chemicals
TP1833-10mg
SLLK, Control Peptide for TSP1 Inhibitor(TFA)
464924-27-4
10mg
¥ 3540 2024-07-23
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50900-10mg
SLLK, Control Peptide for TSP1 Inhibitor
464924-27-4 98%
10mg
¥3744.00 2023-09-07
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:464924-27-4)H-SER-LEU-LEU-LYS-NH2
A1203950
Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):295.0